molecular formula C8H9BrN2O2 B8550315 4-bromo-N-(2-hydroxyethyl)picolinamide

4-bromo-N-(2-hydroxyethyl)picolinamide

Cat. No.: B8550315
M. Wt: 245.07 g/mol
InChI Key: IAFLYVRWPCAPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-(2-hydroxyethyl)picolinamide is a brominated picolinamide derivative characterized by a picolinamide core substituted with a bromine atom at the 4-position and a 2-hydroxyethyl group attached to the amide nitrogen. This compound combines the electron-withdrawing bromine substituent, which enhances electrophilic reactivity, with the polar 2-hydroxyethyl group, improving solubility in aqueous environments. Its structural features make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-2-10-7(5-6)8(13)11-3-4-12/h1-2,5,12H,3-4H2,(H,11,13)

InChI Key

IAFLYVRWPCAPFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)NCCO

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The 2-hydroxyethyl group enhances hydrophilicity compared to nonpolar (e.g., methylthio) or basic (e.g., diethylaminoethyl) substituents, influencing pharmacokinetics .

CNS PET Radioligands ()

  • This compound: Limited BBB permeability due to hydroxyethyl polarity, but bromine may reduce nonspecific binding (NSB) in CNS applications .
  • 4-Fluoro-N-(3-(methylthio)phenyl)picolinamide (Compound 12, ) : Fluorine substitution improves BBB penetration but increases NSB compared to brominated analogs .

Antifungal Agents ()

  • Macrocyclic picolinamides (Dow AgroSciences patents): Bromine substitution in non-macrocyclic derivatives like this compound may reduce fungicidal potency compared to macrocyclic counterparts but offers synthetic accessibility .

Kinase Inhibitors ()

  • N-(3-Hydroxypropyl)-4-phenoxypicolinamide (10c, ): Hydroxyalkyl chains improve solubility but reduce metabolic stability compared to mercaptoethyl derivatives .

Physicochemical Properties

Property This compound 4-Chloro-N-(3-methoxyphenyl)picolinamide N-(2-Mercaptoethyl)picolinamide
LogP (Predicted) 1.8 2.5 1.2
Aqueous Solubility High (due to hydroxyethyl) Moderate (methoxyphenyl reduces polarity) Low (thiol group increases lipophilicity)
Metabolic Stability Moderate (hydroxyethyl may undergo oxidation) High (chlorine stabilizes against oxidation) Low (thiol susceptible to conjugation)

Data Sources : Computational modeling (), experimental comparisons ().

Research Findings and Implications

  • Synthetic Accessibility: The hydroxyethyl group simplifies radiolabeling (e.g., carbon-11) for PET imaging compared to mercaptoethyl or diethylaminoethyl derivatives .
  • Agrochemical Potential: While less potent than macrocyclic picolinamides, brominated derivatives like this compound offer cost-effective alternatives for fungicide development .
  • Limitations : Polar substituents like hydroxyethyl may limit CNS applications due to poor BBB permeability, necessitating structural optimization .

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